![molecular formula C9H12FNO B1311041 [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine CAS No. 874623-48-0](/img/structure/B1311041.png)
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
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Description
“[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine” is a compound with the molecular formula C9H12NOF and a molecular weight of 169.19 . It possesses biochemical and cellular activity and good pharmacokinetic properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Scientific Research Applications
Synthesis of Bioactive Natural Products
2-(2-Fluorophenoxy)-N-methylethanamine: serves as a building block in the synthesis of bioactive natural products. Its structural motif is found in various compounds that exhibit significant biological activities, such as anti-tumor and anti-inflammatory effects . The presence of the fluorophenoxy group can influence the bioavailability and metabolic stability of these natural products.
Conducting Polymers
This compound is utilized in the development of conducting polymers. The electron-withdrawing fluorine atom can modulate the electronic properties of the polymer, potentially enhancing its conductivity. These polymers have applications in electronic devices, including organic photovoltaics and field-effect transistors .
Antioxidants and UV Absorbers
Due to its phenolic structure, 2-(2-Fluorophenoxy)-N-methylethanamine can act as an antioxidant. It can stabilize free radicals, thereby preventing oxidative damage. Additionally, it may serve as a UV absorber, protecting materials from UV radiation-induced degradation .
Flame Retardants
The compound’s ability to improve thermal stability makes it a candidate for use in flame retardants. When incorporated into materials, it can reduce flammability and increase resistance to fire, which is crucial for safety in various applications, including textiles and construction materials .
Adhesives and Coatings
In the production of adhesives and coatings, 2-(2-Fluorophenoxy)-N-methylethanamine can enhance the performance of these materials. Its chemical structure can contribute to better adhesion properties and durability, making it valuable in industrial and consumer products .
Pharmaceutical Research
The compound’s structural features make it a valuable scaffold in pharmaceutical research. It can be modified to create new drug candidates with potential therapeutic applications. The fluorine atom, in particular, is often included in pharmaceuticals due to its impact on the pharmacokinetics of drugs .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIZRZUCXFNJMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281730 |
Source
|
Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine | |
CAS RN |
874623-48-0 |
Source
|
Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874623-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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